Product packaging for 2-Chloro-2-propylpentanoic acid(Cat. No.:CAS No. 143100-15-6)

2-Chloro-2-propylpentanoic acid

Cat. No.: B12560333
CAS No.: 143100-15-6
M. Wt: 178.65 g/mol
InChI Key: LXMGLKIIXUQJNP-UHFFFAOYSA-N
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Description

Historical Context of Alpha-Halogenated Carboxylic Acids in Organic Chemistry

The study of α-halogenated carboxylic acids is deeply rooted in the history of organic chemistry. A pivotal development in their synthesis was the Hell-Volhard-Zelinsky reaction, a procedure that allows for the halogenation of a carboxylic acid at the alpha-carbon. britannica.comlibretexts.org This reaction was developed by chemists Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. qorganica.com

The reaction typically involves treating a carboxylic acid that has at least one α-hydrogen with a halogen, such as bromine or chlorine, in the presence of a catalytic amount of phosphorus or a phosphorus halide like phosphorus trichloride (B1173362) (PCl₃). britannica.comlibretexts.org The key insight of the reaction is that the phosphorus halide converts a small amount of the carboxylic acid into an acyl halide. britannica.com This acyl halide intermediate more readily forms an enol tautomer compared to the parent carboxylic acid. libretexts.org The enol then reacts with the halogen to introduce a halogen atom at the α-position. Subsequent hydrolysis of the α-halo acyl halide yields the final α-halo carboxylic acid. qorganica.com

Over the years, various other reagents have been developed for the α-chlorination of carboxylic acids, including thionyl chloride, sulfuryl chloride, and trichloroisocyanuric acid (TCCA), offering alternative pathways to these valuable compounds. tandfonline.comlookchem.com

Academic Significance of 2-Chloro-2-propylpentanoic Acid and Related Structures

The academic importance of α-halogenated carboxylic acids lies primarily in their role as versatile synthetic intermediates. wikipedia.org The halogen at the alpha position is a good leaving group, making these compounds susceptible to nucleophilic substitution reactions. libretexts.org This reactivity allows for the introduction of a wide range of functional groups at the α-position. For instance, reaction with ammonia (B1221849) can produce α-amino acids, and reaction with aqueous base can yield α-hydroxy carboxylic acids. libretexts.org

While this compound itself is not widely cited in literature, its structural relative, 2-propylpentanoic acid (more commonly known as valproic acid), is a well-known compound. chemicalbook.comsigmaaldrich.com The introduction of a chlorine atom at the α-position, as in this compound, fundamentally alters the molecule's reactivity, turning the α-carbon into an electrophilic center and opening up pathways for further functionalization that are not available to valproic acid.

The general methods for synthesizing α-chloro carboxylic acids involve the direct chlorination of the corresponding carboxylic acid. Reagents such as trichloroisocyanuric acid in the presence of phosphorus trichloride have proven effective for this transformation. tandfonline.comlookchem.com

Overview of Research Trajectories for Similar Chiral Halogenated Carboxylic Acids

A significant focus of modern research in this area is on the synthesis and application of chiral halogenated carboxylic acids. eurekalert.org Since the α-carbon of many of these acids is a stereocenter, two non-superimposable mirror images, or enantiomers, can exist. eurekalert.org This is the case for compounds like 2-chloropropionic acid, the simplest chiral chlorocarboxylic acid. wikipedia.org Enantiomers can have distinct biological activities, making the synthesis of single-enantiomer compounds (enantioselective synthesis) a critical goal, particularly in pharmaceutical chemistry. eurekalert.org

Researchers have developed catalytic asymmetric methods to produce chlorine-containing organic molecules in an isomerically pure form. eurekalert.org For example, chiral catalysts can be used to control the stereochemical outcome of chlorination reactions. eurekalert.org Another approach involves starting with a readily available chiral molecule, such as an amino acid. L-alanine, for instance, can be converted to (S)-2-chloropropionic acid via a diazotization reaction. wikipedia.org

Furthermore, the development of methods for the enantioselective sensing of chiral carboxylic acids, including halogenated variants, is an active area of research. nih.govresearchgate.netconsensus.app Techniques using chiral fluorescent sensors have been developed to distinguish between the enantiomers of these acids. nih.govresearchgate.net This is important for quality control and for studying the behavior of chiral molecules in biological systems.

Table 2: Comparison of Selected α-Halogenated Carboxylic Acids

Compound Formula Molar Mass (g/mol) Key Feature/Use
Chloroacetic acid C₂H₃ClO₂ 94.50 Herbicide precursor. wikipedia.org
2-Chloropropionic acid C₃H₅ClO₂ 108.52 Simplest chiral chlorocarboxylic acid. wikipedia.org
2,2-Dichloropropionic acid C₃H₄Cl₂O₂ 142.97 Herbicide (Dalapon). wikipedia.org
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 183.00 Intermediate for initiator synthesis.
This compound C₈H₁₅ClO₂ 178.66 Subject of this article. chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClO2 B12560333 2-Chloro-2-propylpentanoic acid CAS No. 143100-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143100-15-6

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-chloro-2-propylpentanoic acid

InChI

InChI=1S/C8H15ClO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6H2,1-2H3,(H,10,11)

InChI Key

LXMGLKIIXUQJNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)O)Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 2 Propylpentanoic Acid

Nucleophilic Substitution Reactions at the C-2 Position of 2-Chloro-2-propylpentanoic Acid

The C-2 position of this compound is a tertiary carbon atom bonded to a chlorine atom. This structural feature is the primary determinant for the mechanism of nucleophilic substitution reactions.

Sₙ1 and Sₙ2 Pathways: Kinetic and Stereochemical Aspects

Nucleophilic substitution at a tertiary center like C-2 is dominated by the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.comlibretexts.org The Sₙ2 (Substitution, Nucleophilic, Bimolecular) pathway is significantly hindered.

The Sₙ1 reaction proceeds in a two-step mechanism. masterorganicchemistry.cominflibnet.ac.in The initial and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a stable tertiary carbocation. masterorganicchemistry.comlibretexts.org This process is favored by polar protic solvents which can solvate both the leaving group anion and the carbocation intermediate. The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. youtube.com The second step involves a rapid attack by a nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, if the carbon center were chiral, the reaction would result in a racemic mixture of products. masterorganicchemistry.comimgroupofresearchers.com However, since the C-2 in this compound is achiral (due to two identical propyl groups), stereochemical considerations at this center are moot.

Conversely, the Sₙ2 pathway is highly unlikely for this substrate. The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). imgroupofresearchers.comlibretexts.org The tertiary nature of the C-2 carbon in this compound results in significant steric hindrance, effectively blocking the nucleophile's access for a backside attack. masterorganicchemistry.comimgroupofresearchers.com This steric congestion raises the energy of the Sₙ2 transition state to a prohibitive level, making this pathway non-viable compared to the Sₙ1 mechanism.

Table 1: Comparison of Sₙ1 and Sₙ2 Pathways for this compound
FeatureSₙ1 PathwaySₙ2 Pathway
Substrate StructureTertiary alkyl halide (Favored)Tertiary alkyl halide (Disfavored)
MechanismTwo steps, via carbocation intermediate masterorganicchemistry.comOne concerted step libretexts.org
Rate LawRate = k[Substrate] (Unimolecular) youtube.comRate = k[Substrate][Nucleophile] (Bimolecular) youtube.com
NucleophileWeak nucleophiles are effective uci.eduRequires strong nucleophiles uci.edu
SolventFavored by polar protic solvents youtube.comFavored by polar aprotic solvents youtube.com
StereochemistryRacemization (if chiral) imgroupofresearchers.comInversion of configuration imgroupofresearchers.com
Likelihood for this CompoundHighExtremely Low

Intermolecular and Intramolecular Nucleophilic Cyclization Reactions

Intermolecular substitution reactions follow the Sₙ1 pathway described above, where an external nucleophile (e.g., water, alcohol, or an amine) attacks the tertiary carbocation intermediate formed at C-2.

Intramolecular nucleophilic cyclization presents a more complex scenario. The molecule contains a built-in nucleophile in the form of the carboxylic acid group. Under neutral or acidic conditions, the hydroxyl oxygen is a weak nucleophile. However, upon deprotonation with a base, the resulting carboxylate anion is a more potent nucleophile. This carboxylate could theoretically attack the C-2 position. If this attack occurs after the formation of the C-2 carbocation (an intramolecular Sₙ1 reaction), it would lead to a cyclized product. The attacking oxygen is on C-1, which would attack C-2, resulting in the formation of a highly strained three-membered ring known as an α-lactone. α-Lactones are generally unstable and difficult to isolate. Therefore, while mechanistically plausible, the formation of a stable cyclic product via intramolecular substitution is unlikely. Competing elimination reactions are typically much more favorable.

Elimination Reactions Involving this compound

Elimination reactions are highly competitive with substitution for tertiary alkyl halides and are often favored by heat. masterorganicchemistry.com These reactions involve the removal of a proton from a β-carbon and the chloride from the α-carbon (C-2) to form an alkene.

E1 and E2 Reaction Mechanisms and Product Distribution

The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction. libretexts.orgyoutube.com Following the formation of the tertiary carbocation, a weak base (often the solvent) removes a proton from a carbon adjacent to the positive charge (a β-carbon). In this compound, the β-carbons are the two methylene (B1212753) (-CH₂-) groups of the propyl chains. The E1 mechanism is favored by weak bases and polar protic solvents and often competes with Sₙ1 reactions. libretexts.orglibretexts.org

The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a β-proton simultaneously as the chloride leaving group departs. askthenerd.com This pathway avoids a carbocation intermediate. E2 reactions are favored by the use of strong, often bulky, bases. masterorganicchemistry.comlibretexts.org For a tertiary substrate like this compound, the E2 mechanism is a very common pathway for elimination.

The primary product of elimination is governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. organicmystery.commasterorganicchemistry.com In the case of this compound, the two propyl groups are identical. Removal of a β-proton from either propyl group leads to the formation of a single alkene product: 2-propyl-2-pentenoic acid . This product features a tetrasubstituted double bond, which is a highly stable arrangement, in accordance with Zaitsev's rule.

Table 2: Comparison of E1 and E2 Pathways for this compound
FeatureE1 PathwayE2 Pathway
Substrate StructureTertiary alkyl halide (Favored)Tertiary alkyl halide (Favored)
MechanismTwo steps, via carbocation intermediate libretexts.orgOne concerted step askthenerd.com
Rate LawRate = k[Substrate] (Unimolecular) youtube.comRate = k[Substrate][Base] (Bimolecular) askthenerd.com
Base StrengthWeak base required libretexts.orglibretexts.orgStrong base favored libretexts.org
StereochemistryNo specific geometric requirement libretexts.orgRequires anti-periplanar arrangement of H and leaving group youtube.com
Product2-Propyl-2-pentenoic acid (Zaitsev product) masterorganicchemistry.com

Dehydrohalogenation Pathways

Dehydrohalogenation is the specific term for an elimination reaction that removes a hydrogen and a halogen. organicmystery.com Treating this compound with a base, such as potassium hydroxide (B78521) in ethanol (B145695), will result in dehydrohalogenation to yield 2-propyl-2-pentenoic acid. In aqueous solution, the hydroxide ion acts as a nucleophile, favoring substitution, but in alcoholic solution, the alkoxide ion (e.g., ethoxide) acts as a strong base, promoting the E2 elimination pathway as the major route. organicmystery.com

Carboxylic Acid Reactivity of this compound

The carboxylic acid group (-COOH) of the molecule exhibits its own characteristic set of reactions, which can occur independently of the chemistry at the C-2 position. These are primarily nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by another nucleophile. khanacademy.orgopenstax.org

Key reactions include:

Acid-Base Reactions: As an acid, it readily reacts with bases (e.g., NaOH, NaHCO₃) to form the corresponding carboxylate salt (sodium 2-chloro-2-propylpentanoate). chemicalbook.comnoaa.gov

Fischer Esterification: In the presence of an acid catalyst, it reacts with an alcohol (e.g., propanol) to form an ester (e.g., propyl 2-chloro-2-propylpentanoate). msu.edunih.gov

Conversion to Acyl Chloride: The hydroxyl group can be replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org This reaction converts the carboxylic acid into a more reactive acyl chloride, yielding 2-chloro-2-propylpentanoyl chloride.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid group to a primary alcohol, forming 2-chloro-2-propylpentan-1-ol. wikipedia.org

These transformations generally leave the C-2 chloro substituent untouched, although harsh basic conditions could concurrently promote elimination.

Table 3: Summary of Key Reactions of the Carboxylic Acid Group
Reaction TypeReagentProduct Type
Acid-Base ReactionBase (e.g., NaOH)Carboxylate Salt
Fischer EsterificationAlcohol (R'-OH), Acid CatalystEster
Acyl Chloride FormationThionyl Chloride (SOCl₂)Acyl Chloride
ReductionLiAlH₄, then H₂OPrimary Alcohol

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is amenable to standard derivatization reactions such as esterification and amidation.

Amidation: The formation of amides from carboxylic acids is another crucial transformation. ccspublishing.org.cn Direct reaction of this compound with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride. The resulting 2-chloro-2-propylpentanoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. ccspublishing.org.cn A practical method for the synthesis of primary amides involves the reaction of acid chlorides with ammonium (B1175870) chloride (NH₄Cl) in N-methylpyrrolidone (NMP), which acts as both a solvent and an acid scavenger. ccspublishing.org.cn

Table 1: Representative Esterification and Amidation Reactions

Reactant 1Reactant 2ProductCatalyst/ReagentConditionsReference(s)
Monochloroacetic Acid (analog)C₁-C₄ AlcoholsAlkyl monochloroacetate<1 wt% catalyst155-165°C, distillation google.com
Acid Chlorides (general)Ammonium Chloride (NH₄Cl)Primary AmidesN-Methylpyrrolidone (NMP)Room temperature ccspublishing.org.cnresearchgate.net
Carboxylic Acids (general)AlcoholsEstersConcentrated H₂SO₄Heating libretexts.orgchemguide.co.uk

Rearrangement Reactions and Isomerization of this compound

While direct rearrangement of this compound itself is not a prominent reaction, its derivatives can undergo significant skeletal rearrangements. A key example is the Favorskii rearrangement , which occurs with α-halo ketones in the presence of a base. ccspublishing.org.cnchemistrysteps.com If this compound were converted to the corresponding α-chloro ketone, treatment with a base like an alkoxide would lead to a ring-contracted ester. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate. ccspublishing.org.cn

Dehydrohalogenation of this compound can lead to the formation of isomeric unsaturated acids. Treatment with a base can induce the elimination of hydrogen chloride (HCl) to form 2-propyl-2-pentenoic acid. google.com The stereochemistry of the resulting double bond (E or Z isomer) would depend on the reaction conditions and the base used.

Reductive Dehalogenation of this compound

Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation or the use of radical initiators with a hydrogen donor. For instance, palladium-catalyzed reactions are widely used for the coupling of aryl chlorides, and similar conditions could potentially be adapted for the dehalogenation of alkyl chlorides. uwindsor.canih.gov

A common laboratory method for reductive dehalogenation involves the use of tributyltin hydride ((C₄H₉)₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical chain mechanism.

Computational and Theoretical Investigations of 2 Chloro 2 Propylpentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding in 2-Chloro-2-propylpentanoic Acid

The presence of a chlorine atom and a carboxylic acid group on the same tertiary carbon atom significantly influences the electronic environment. The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-Cl bond, leading to a partial positive charge on the α-carbon and a partial negative charge on the chlorine atom. The carboxylic acid group is also electron-withdrawing, further contributing to the electrophilicity of the α-carbon.

Table 1: Predicted Atomic Partial Charges in this compound

AtomPredicted Partial Charge (Illustrative)
C (α-carbon)δ+
Clδ-
O (carbonyl)δ-
O (hydroxyl)δ-
H (hydroxyl)δ+

Note: This table is illustrative and based on general principles of organic chemistry. Actual values would require specific quantum chemical calculations.

The bonding in this compound is characterized by a combination of covalent sigma (σ) bonds and the polar covalent C-Cl bond. The molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. The HOMO is likely to be localized on the non-bonding orbitals of the oxygen and chlorine atoms, while the LUMO would be centered on the antibonding σ* orbital of the C-Cl bond and the π* orbital of the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stabilities of its different spatial arrangements. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to stable conformers.

The primary rotations to consider are around the Cα-C(O)OH bond, the Cα-C(propyl) bonds, and the C-C bonds within the propyl and pentanoic acid chains. The relative orientations of the bulky propyl groups, the chlorine atom, and the carboxylic acid group will give rise to various staggered and eclipsed conformations. Steric hindrance between these groups will be a major determinant of the conformational preferences.

Computational methods, such as molecular mechanics or density functional theory (DFT) scans of the potential energy surface, would be employed to identify the most stable conformers. It is anticipated that conformers minimizing steric interactions between the propyl groups and the chlorine atom will be energetically favored. For instance, an anti-periplanar arrangement of the largest substituents around the central carbon would likely represent a low-energy conformation. orgosolver.com

Table 2: Predicted Relative Energies of Key Conformers of this compound

Conformer DescriptionPredicted Relative Energy (kcal/mol) (Illustrative)
Global Minimum (e.g., anti-periplanar arrangement)0.0
Gauche Conformer 11.5 - 3.0
Gauche Conformer 22.0 - 4.0
Eclipsed Conformer (Transition State)> 5.0

Note: This table is illustrative and based on typical energy differences for rotational isomers. Specific values would require detailed computational analysis.

Reaction Mechanism Predictions and Transition State Elucidation for this compound Transformations

The presence of a tertiary alkyl halide and a carboxylic acid functionality suggests several potential reaction pathways for this compound. Computational chemistry can be a powerful tool to predict the feasibility of these reactions and to elucidate the structures and energies of the transition states involved.

One probable reaction is nucleophilic substitution at the α-carbon. Given the tertiary nature of the carbon, an SN1-type mechanism would be favored, proceeding through a tertiary carbocation intermediate. The stability of this carbocation would be influenced by the electronic effects of the adjacent carboxylic acid group. Computational studies could model the formation of this carbocation and the subsequent attack by a nucleophile.

Another possible transformation is elimination, likely following an E1 mechanism, to form an α,β-unsaturated carboxylic acid. The stability of the resulting alkene would be a driving force for this reaction. Theoretical calculations can determine the activation barriers for both substitution and elimination pathways, providing insight into the likely product distribution under different reaction conditions.

The carboxylic acid group itself can undergo various transformations, such as esterification or conversion to an acid chloride. libretexts.org While these reactions primarily involve the carboxyl group, computational studies could investigate any intramolecular interactions or catalytic effects involving the α-chloro substituent.

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

Molecular dynamics (MD) simulations are invaluable for understanding the role of the solvent in chemical processes. acs.orgnih.gov For this compound, the choice of solvent would significantly impact its conformation and reactivity.

In polar protic solvents, such as water or alcohols, the carboxylic acid group can form hydrogen bonds with solvent molecules. nih.govnih.govprinceton.edu These interactions can stabilize the ground state and influence the pKa of the acid. MD simulations can provide detailed information about the solvation shell around the molecule, including the number and orientation of solvent molecules.

For reactions proceeding through ionic intermediates, such as the SN1 reaction, polar solvents would be particularly effective at stabilizing the carbocation intermediate and the leaving chloride ion, thereby accelerating the reaction rate. In contrast, nonpolar solvents would disfavor the formation of charged intermediates. MD simulations can be used to calculate the free energy of solvation for the reactants, transition states, and products, providing a quantitative measure of the solvent's effect on the reaction kinetics. acs.orgnih.gov

Prediction of Spectroscopic Signatures for Novel Derivatives and Intermediates of this compound

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the identification and characterization of new compounds.

Predicted ¹H NMR Spectra: The proton NMR spectrum of this compound is expected to show characteristic signals for the propyl and pentanoic acid chain protons. The chemical shifts of the protons on the carbons adjacent to the α-carbon would be influenced by the electronegativity of the chlorine atom. For novel derivatives, such as an ester of this compound, the appearance of new signals corresponding to the ester alkyl group would be predicted.

Predicted ¹³C NMR Spectra: The carbon NMR spectrum would be particularly informative. The α-carbon, being attached to both a chlorine atom and a carboxylic acid group, is expected to have a distinct chemical shift. The chemical shifts of other carbons in the molecule would also be predicted, aiding in structural elucidation.

Predicted IR Spectra: The infrared spectrum of this compound would be dominated by a strong, broad absorption for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700-1725 cm⁻¹). The C-Cl stretching vibration would appear in the fingerprint region (typically 600-800 cm⁻¹). Computational frequency calculations can provide a theoretical IR spectrum that can be compared with experimental data for verification. For intermediates like the tertiary carbocation, its unique vibrational modes could also be predicted.

Table 3: Predicted Key Spectroscopic Features for this compound and a Hypothetical Derivative

FeatureThis compound (Predicted)Methyl 2-chloro-2-propylpentanoate (Predicted)
¹H NMR (δ, ppm)O-H (broad, ~10-12 ppm)O-CH₃ (singlet, ~3.7 ppm)
¹³C NMR (δ, ppm)C=O (~175-180 ppm), C-Cl (~70-80 ppm)C=O (~170-175 ppm), C-Cl (~70-80 ppm), O-CH₃ (~52 ppm)
IR (cm⁻¹)O-H stretch (2500-3300), C=O stretch (1700-1725), C-Cl stretch (600-800)No O-H stretch, C=O stretch (1735-1750), C-Cl stretch (600-800)

Note: This table presents illustrative predicted spectroscopic data based on known chemical shift and vibrational frequency ranges for similar functional groups. Precise values would require specific computational modeling.

Advanced Analytical Methodologies in Research on 2 Chloro 2 Propylpentanoic Acid

Chromatographic Separation Techniques for Stereoisomers and Impurities of 2-Chloro-2-propylpentanoic Acid

Chromatographic methods are indispensable for the separation and purification of the enantiomers of this compound and for the detection of any impurities that may be present.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds like this compound. The use of Chiral Stationary Phases (CSPs) is the most prevalent approach for this purpose. nih.gov These specialized columns are designed to interact differently with each enantiomer, leading to their separation.

The selection of an appropriate CSP is critical for successful chiral resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For instance, a Lux i-Cellulose-5 column, which contains two chlorine atoms in its structure, has demonstrated high retention values and effective chiral discrimination for various compounds. nih.gov The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is also optimized to achieve the best separation.

The process of developing a chiral HPLC method involves screening various CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. nih.gov Once separated, the individual enantiomers can be quantified, which is essential for determining the enantiomeric purity of a sample. nih.gov

Below is a table summarizing typical parameters for chiral HPLC analysis:

ParameterTypical Value/ConditionPurpose
Chiral Stationary Phase Polysaccharide-based (e.g., Cellulose, Amylose derivatives)Enantiomeric Separation
Mobile Phase Normal Phase (e.g., n-Hexane/Isopropanol) or Reverse PhaseElution and Separation Optimization
Flow Rate 0.5 - 2.0 mL/minControls Retention Time and Resolution
Detector UV-Vis or PolarimetricDetection and Quantification of Enantiomers
Column Temperature 20 - 40 °CInfluences Separation Efficiency

Gas Chromatography (GC) Coupled with Mass Spectrometry for Reaction Product Identification

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, making it ideal for analyzing the products of reactions involving this compound. jmchemsci.com This technique is particularly useful for detecting impurities and byproducts formed during its synthesis.

In a typical GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparison with spectral libraries. jmchemsci.com

For the analysis of chlorinated compounds like this compound, GC-MS can be highly sensitive and specific. nih.gov The development of a GC-MS method often involves optimizing parameters such as the temperature program of the GC oven, the type of GC column, and the ionization mode of the mass spectrometer to achieve the desired sensitivity and resolution. nih.gov For trace analysis of potential genotoxic impurities, highly sensitive techniques like GC-tandem MS (GC-MS/MS) with selected reaction monitoring (SRM) can be employed to achieve very low detection limits. researchgate.net

The following table outlines key aspects of a GC-MS method for reaction product identification:

ParameterDescriptionSignificance
GC Column Capillary column with a suitable stationary phase (e.g., non-polar or mid-polar)Separation of volatile and semi-volatile compounds.
Carrier Gas Inert gas (e.g., Helium, Nitrogen)Transports the sample through the column.
Oven Temperature Program Ramped temperature increaseEnables separation of compounds with a wide range of boiling points.
Ionization Technique Electron Ionization (EI) is commonGenerates characteristic fragment ions for structural identification.
Mass Analyzer Quadrupole, Ion Trap, or Time-of-FlightSeparates ions based on their mass-to-charge ratio.

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates of this compound

Spectroscopic methods are fundamental for determining the precise molecular structure of novel derivatives and transient intermediates formed in reactions of this compound.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. omicsonline.org While one-dimensional (1D) NMR (¹H and ¹³C) provides basic structural information, complex molecules often exhibit overlapping signals that are difficult to interpret. Multidimensional NMR techniques, such as 2D and 3D NMR, are employed to resolve these complexities. omicsonline.orgnih.gov

Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range proton-carbon couplings, which is invaluable for piecing together the carbon skeleton of a molecule. mdpi.com For even more complex structures, 3D NMR experiments can be utilized to further reduce spectral overlap. omicsonline.org These advanced NMR methods are crucial for unambiguously assigning the structure of intricate derivatives of this compound.

Key multidimensional NMR experiments and their applications are summarized below:

NMR ExperimentInformation ProvidedApplication in Structural Elucidation
COSY ¹H-¹H scalar couplingsIdentifies neighboring protons in the molecular structure.
HSQC ¹H-¹³C one-bond correlationsAssigns protons to their directly bonded carbon atoms.
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Connects molecular fragments and establishes the carbon framework.
NOESY/ROESY ¹H-¹H through-space correlationsDetermines spatial proximity of protons, aiding in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This capability is vital for confirming the identity of newly synthesized derivatives of this compound and for investigating reaction mechanisms.

By precisely measuring the mass of reactants, intermediates, and products, HRMS can help to elucidate the pathways of chemical transformations. For example, in studying a reaction, the detection of a specific mass corresponding to a proposed intermediate can provide strong evidence for its existence, even if it is short-lived. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. This is particularly useful in identifying unknown byproducts or degradation products.

The table below highlights the key features and applications of HRMS:

FeatureDescriptionApplication in Mechanistic Studies
High Mass Accuracy Typically < 5 ppmUnambiguous determination of elemental composition.
High Resolution Ability to distinguish between ions of very similar m/zSeparation of isobaric interferences.
Soft Ionization Techniques (e.g., ESI, APCI)Preserve the molecular ion for accurate mass measurement.
Tandem MS (MS/MS) Fragmentation of selected ionsProvides structural information about intermediates and products.

Chiroptical Spectroscopy for Absolute Configuration Determination of this compound Enantiomers

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of the enantiomers of this compound is a critical step in its characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful, non-destructive method for this purpose. nih.govmdpi.comresearchgate.net

The primary techniques in chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. VCD, on the other hand, measures the same differential absorption but in the infrared region, corresponding to vibrational transitions. nih.gov

The modern approach to determining absolute configuration involves a combination of experimental measurements and quantum chemical calculations. mdpi.com The chiroptical spectra (ECD and/or VCD) of the enantiomers are recorded experimentally. Then, the theoretical spectra for a specific enantiomer (e.g., the R- or S-enantiomer) are calculated using computational methods like Density Functional Theory (DFT). By comparing the experimental spectrum with the calculated spectrum, the absolute configuration can be unambiguously assigned. nih.gov

A summary of chiroptical spectroscopy techniques is provided in the table below:

TechniqueSpectral RegionMolecular TransitionsKey Application
Electronic Circular Dichroism (ECD) UV-VisibleElectronicDetermination of absolute configuration of molecules with chromophores.
Vibrational Circular Dichroism (VCD) InfraredVibrationalDetermination of absolute configuration for a wide range of chiral molecules. nih.gov
Optical Rotatory Dispersion (ORD) UV-VisibleElectronicRelated to ECD, provides information on optical rotation as a function of wavelength.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration and enantiopurity of chiral molecules. nih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. nih.gov

While specific ECD studies on this compound are not extensively documented in publicly available literature, the principles of the technique can be understood from studies on structurally related chiral carboxylic acids, such as 2-phenylpropionic acid and various fluorinated 2-arylpropionic acids. nih.govresearchgate.net For these molecules, ECD spectroscopy, in conjunction with quantum chemical calculations, has been successfully used to assign the absolute configuration of enantiomers. researchgate.net

The methodology typically involves the following steps:

Experimental Measurement: The ECD spectra of the enantiomers of the chiral acid are recorded. The spectra are expected to be near-mirror images, with positive and negative Cotton effects. nih.gov

Computational Modeling: The theoretical ECD spectrum for a specific enantiomer (e.g., the (S)-isomer) is calculated using methods like time-dependent density functional theory (TD-DFT). researchgate.net

Comparison and Assignment: The experimental spectrum is compared with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the experimentally isolated enantiomers. researchgate.net

The position and sign of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry. For instance, in a study of several chiral drugs, the (S)-isomers consistently showed negative Cotton effects, while the (R)-isomers displayed positive ones between 200 and 300 nm. nih.gov The intensity of the ECD signal is also proportional to the enantiomeric purity, making it a valuable tool for its determination. nih.gov

Table 1: Illustrative ECD Spectral Data for a Chiral Carboxylic Acid (by analogy with 2-phenylpropionic acid)

FeatureExperimental Wavelength (nm)Calculated Wavelength (nm) for (S)-isomerSign of Cotton Effect
Band 1~220216.2Negative
Band 2~205205.6Positive
Band 3~191183.0Positive

This table is illustrative and based on data for analogous compounds to demonstrate the type of information obtained from ECD analysis. nih.govsemanticscholar.org

The solvent can significantly influence the ECD spectrum by affecting the conformational equilibrium of the molecule. nih.gov Therefore, careful selection of the solvent and consideration of its potential interactions with the analyte are crucial for accurate stereochemical analysis.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. It provides detailed information about the stereochemistry and conformational behavior of chiral molecules in solution.

Key findings from the study of 2-chloropropionic acid that are relevant for the analysis of this compound include:

Dimerization: The formation of carboxylic acid dimers through strong hydrogen bonds drastically alters the VCD spectrum. For reliable determination of the absolute configuration, it is often recommended to compare the experimental spectra of concentrated solutions (where dimers are prevalent) with the computed spectra of the dimer. nih.gov

Solvent Effects: The choice of solvent is critical. Solvents like chloroform (B151607) (CHCl₃) can form weak hydrogen bonds with the carboxylic acid, leading to more complex VCD spectra that may have lower intensity compared to spectra recorded in a more inert solvent like carbon tetrachloride (CCl₄). nih.gov When solubility permits, CCl₄ is often the preferred solvent. nih.gov

The combination of experimental VCD measurements and quantum chemical computations allows for the detailed assignment of vibrational bands and the determination of the absolute configuration of the chiral center.

Table 2: Key VCD Spectral Regions and Their Significance for Chiral Carboxylic Acids (by analogy with 2-chloropropionic acid)

Wavenumber Range (cm⁻¹)Vibrational ModeSignificance for Stereochemical Analysis
1700-1800C=O stretchHighly sensitive to hydrogen bonding (monomer vs. dimer).
1200-1400C-O-H bend, C-H bendComplex region providing a rich fingerprint for conformational analysis.
900-1100C-C stretch, C-Cl stretchProvides information about the skeletal vibrations and the orientation of the chloro substituent.

This table is illustrative and based on general knowledge and data for analogous compounds like 2-chloropropionic acid. nih.gov

Quantitative Methodologies in Reaction Monitoring and Pathway Analysis of this compound Transformations

The quantitative analysis of reactions involving this compound is essential for understanding reaction kinetics, optimizing reaction conditions, and elucidating transformation pathways. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, particularly when dealing with chiral molecules.

Enantioselective HPLC, which employs a chiral stationary phase (CSP), is the benchmark method for separating the enantiomers of a chiral compound. nih.gov This allows for the precise determination of the enantiomeric excess (ee) or enantiomeric ratio (er) of a reaction mixture. By collecting samples at different time points during a reaction, one can monitor the change in the concentration of reactants, products, and intermediates, as well as the evolution of the enantiomeric composition.

While specific HPLC methods for this compound are not detailed in the available literature, methods developed for other chiral carboxylic acids can be adapted. For instance, various CSPs like Chiralcel® OJ, Chiralcel® OD, and (S,S)-Whelk-O® 1 have been successfully used for the resolution of 2-(fluoroaryl)propionic acids. researchgate.net

Coupling an enantioselective HPLC system with a chiroptical detector, such as an ECD detector, provides a powerful analytical setup. researchgate.net This combination not only quantifies the amount of each enantiomer but also confirms its absolute configuration based on the sign of the chiroptical signal, provided a reference is available. researchgate.net

A typical workflow for quantitative reaction monitoring of a transformation involving this compound would involve:

Method Development: An enantioselective HPLC method is developed to achieve baseline separation of the enantiomers of this compound and other relevant chiral or achiral species in the reaction mixture.

Calibration: Calibration curves are generated for each analyte to establish the relationship between peak area and concentration.

Reaction Sampling: Aliquots are taken from the reaction at specific time intervals and quenched to stop the reaction.

Analysis: The samples are analyzed by the developed HPLC method to determine the concentration and enantiomeric excess of the target compounds.

Table 3: Hypothetical Data for Monitoring an Asymmetric Synthesis of this compound

Reaction Time (hours)Concentration of (R)-isomer (mM)Concentration of (S)-isomer (mM)Enantiomeric Excess (%)
10.100.0266.7
20.250.0661.3
40.550.1557.1
80.900.3050.0
121.100.4541.9

This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from reaction monitoring.

This quantitative data is crucial for kinetic modeling, understanding the reaction mechanism, and identifying any potential side reactions or racemization processes.

Biological and Biochemical Contexts of 2 Chloro 2 Propylpentanoic Acid Non Human and Non Clinical Focus

Enzymatic Biotransformation Studies of 2-Chloro-2-propylpentanoic Acid in in vitro Systems

Currently, there are no published in vitro studies specifically investigating the enzymatic biotransformation of this compound. Research on related compounds, such as the unchlorinated parent compound valproic acid (2-propylpentanoic acid), shows extensive metabolism by cytochrome P450 enzymes and UDP-glucuronosyltransferases. However, the presence of a chlorine atom at the alpha-position of this compound introduces significant electronic and steric differences, making direct extrapolation of metabolic pathways from valproic acid scientifically unsound.

Studies on haloacid dehalogenases, enzymes known to cleave carbon-halogen bonds, have primarily focused on short-chain haloalkanoic acids. The substrate specificity of these enzymes is often narrow, and there is no evidence to suggest they are active on more complex, branched structures like this compound. Without experimental data, any discussion of its potential enzymatic breakdown remains speculative.

Role of this compound as a Precursor or Intermediate in Model Organism Metabolism

There is no scientific literature to indicate that this compound serves as a precursor or a metabolic intermediate in any studied model organism. The metabolism of xenobiotic compounds, particularly halogenated ones, typically involves detoxification and excretion pathways rather than utilization as a building block for endogenous molecules. The structural complexity and the presence of the chloro-group make it an unlikely candidate for a natural metabolite.

Substrate Specificity in Enzyme Characterization Studies with this compound

No enzyme characterization studies have been published that utilize this compound as a substrate. To determine if this compound can be acted upon by an enzyme, it would need to be tested against a panel of relevant enzymes, such as dehalogenases or cytochrome P450s. The results of such experiments, including kinetic parameters like Km and Vmax, would be necessary to understand its potential as an enzyme substrate. In the absence of such studies, no data can be presented.

Application of this compound as a Biochemical Probe in Cell-Free Systems

The use of a chemical compound as a biochemical probe, for example, as an inhibitor or a fluorescent tag, requires detailed characterization of its interactions with specific biological molecules. There are no reports of this compound being used as a biochemical probe in any cell-free system. Its potential utility in this regard has not been explored in the scientific literature.

Synthesis and Characterization of Derivatives and Analogues of 2 Chloro 2 Propylpentanoic Acid

Synthesis of Esters and Amides of 2-Chloro-2-propylpentanoic Acid

The carboxylic acid moiety of this compound is a primary target for derivatization to produce esters and amides. These functional group transformations can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Ester Synthesis: Esters are commonly synthesized from carboxylic acids through two primary routes. The first is Fischer-Speier esterification, which involves reacting the carboxylic acid directly with an alcohol under acidic catalysis. The second, more versatile method, involves a two-step process. The carboxylic acid is first converted to a more reactive acyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate, 2-chloro-2-propylpentanoyl chloride, is then reacted with the desired alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This latter method is generally preferred for its higher yields and applicability to a wider range of alcohols, including sterically hindered ones.

Amide Synthesis: The synthesis of amides follows a similar strategy to esterification. While direct condensation of a carboxylic acid and an amine is possible at high temperatures, it is often inefficient. A more common and effective approach is to first activate the carboxylic acid by converting it to the corresponding acyl chloride. The subsequent reaction of 2-chloro-2-propylpentanoyl chloride with a primary or secondary amine readily yields the corresponding N-substituted amide. This reaction is typically rapid and high-yielding.

The table below outlines representative examples of esters and amides that can be synthesized from this compound.

ReactantProduct NameProduct Class
MethanolMethyl 2-chloro-2-propylpentanoateEster
Ethanol (B145695)Ethyl 2-chloro-2-propylpentanoateEster
IsopropanolIsopropyl 2-chloro-2-propylpentanoateEster
Ammonia (B1221849)2-Chloro-2-propylpentanamidePrimary Amide
DiethylamineN,N-Diethyl-2-chloro-2-propylpentanamideTertiary Amide
AnilineN-Phenyl-2-chloro-2-propylpentanamideSecondary Amide

Halogen Exchange Reactions and Preparation of Halogen Analogues of this compound

Replacing the chlorine atom at the α-position with other halogens (fluorine, bromine, iodine) provides a direct way to modulate the electronic and steric properties of the molecule.

Halogen Exchange Reactions: Halogen exchange is often accomplished via the Finkelstein reaction, a bimolecular nucleophilic substitution (Sₙ2) process. wikipedia.org In a typical Finkelstein reaction, an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. wikipedia.org However, this compound features a tertiary alkyl chloride. Sₙ2 reactions are severely hindered at tertiary carbon centers, making this compound unreactive under standard Finkelstein conditions. wikipedia.org Alternative Sₙ1-type conditions could be explored, but these would likely be complicated by competing elimination (E1) reactions, leading to the formation of 2-propyl-2-pentenoic acid. For the synthesis of fluoro analogues, the Swarts reaction, which involves heating an alkyl chloride with a metallic fluoride (B91410) like AgF or Hg₂F₂, is a potential method. weebly.com

Preparation of Halogen Analogues: A more practical approach to obtaining halogen analogues is to introduce the desired halogen onto the parent carboxylic acid, 2-propylpentanoic acid (valproic acid).

α-Bromo Analogues: The synthesis of 2-bromo-2-propylpentanoic acid can be achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves treating the parent carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. chemistrysteps.com The reaction proceeds through an acyl bromide intermediate, which enolizes and subsequently undergoes α-bromination. chemistrysteps.com

α-Chloro Analogues: While the parent compound is already chlorinated, related methods can be used for synthesis. An efficient α-chlorination of a carboxylic acid can be performed by first converting the acid to its acyl chloride with thionyl chloride (SOCl₂) and then reacting it with a chlorinating agent like N-chlorosuccinimide (NCS). chemistrysteps.com

α-Iodo Analogues: α-Iodination can be accomplished using molecular iodine in the presence of an activating agent like thionyl chloride, which again proceeds via an acyl halide intermediate. chemistrysteps.com

The table below summarizes synthetic routes to various halogen analogues.

Target CompoundStarting MaterialKey ReagentsReaction Type
2-Bromo-2-propylpentanoic acid2-Propylpentanoic acidBr₂, PBr₃ (cat.)Hell-Volhard-Zelinsky
2-Iodo-2-propylpentanoic acid2-Propylpentanoic acidI₂, SOCl₂Alpha-Iodination
2-Fluoro-2-propylpentanoic acidThis compoundAgF or other metal fluorideSwarts-type Reaction
2-Iodo-2-propylpentanoic acidThis compoundNaI in acetoneFinkelstein Reaction (Challenging)

Modifications of the Alkyl Chain and Alpha-Substituents of this compound

Varying the alkyl chains at the α-position is a key strategy for exploring the impact of steric bulk and lipophilicity on the compound's properties. The malonic ester synthesis is a classic and highly effective method for preparing 2,2-disubstituted acetic acids, which are precursors to the target compounds. chemicalbook.com

The synthesis begins with diethyl malonate, which is deprotonated by a strong base like sodium ethoxide to form a stable enolate. This nucleophilic enolate is then alkylated via an Sₙ2 reaction with an alkyl halide (e.g., 1-bromopropane). To create a symmetrically substituted compound like 2-propylpentanoic acid, this deprotonation and alkylation sequence is repeated with a second equivalent of the same alkyl halide. The resulting diethyl dipropylmalonate is then subjected to acidic hydrolysis and heated, which cleaves the ester groups and induces decarboxylation to yield 2-propylpentanoic acid. chemicalbook.comchegg.com Subsequent α-halogenation, as described in section 8.2, yields the final product.

By using different alkyl halides in this synthesis, a wide array of analogues can be produced.

Alkyl Halide(s) UsedPrecursor Carboxylic AcidFinal Product (after chlorination)
2x Ethyl bromide2,2-Diethylacetic acid2-Chloro-2-ethylbutanoic acid
2x Butyl bromide2,2-Dibutylacetic acid2-Chloro-2-butylhexanoic acid
2x Isopropyl bromide2,2-Diisopropylacetic acid2-Chloro-2-isopropyl-3-methylbutanoic acid
1x Ethyl bromide, 1x Propyl bromide2-Ethyl-2-propylacetic acid2-Chloro-2-ethyl-2-propylpentanoic acid

Synthesis of Stereochemically Defined Derivatives for Structure-Reactivity Correlation Studies

The parent compound, this compound, is achiral because the two alkyl substituents on the α-carbon are identical. The synthesis of stereochemically defined derivatives, which are essential for detailed structure-reactivity correlation studies, requires the two α-alkyl groups to be different, thereby creating a chiral center.

The malonic ester synthesis described in section 8.3 can be adapted for this purpose by performing a sequential alkylation with two different alkyl halides. For instance, reacting the diethyl malonate enolate first with 1-bromoethane and then, in a separate step, with 1-bromopropane (B46711) would produce diethyl ethylpropylmalonate. Hydrolysis and decarboxylation would yield 2-ethyl-2-propylacetic acid, a chiral precursor. Subsequent α-chlorination would give a racemic mixture (a 1:1 mixture of the R and S enantiomers) of 2-chloro-2-ethyl-2-propylpentanoic acid.

Obtaining enantiomerically pure or enriched compounds requires more advanced strategies. rsc.org These include:

Chiral Resolution: Separation of the racemic mixture using a chiral resolving agent or chiral chromatography.

Asymmetric Synthesis: Employing a chiral auxiliary or a chiral catalyst during the synthesis to selectively produce one enantiomer over the other. rsc.orgresearchgate.net For example, enantioselective alkylation or halogenation of a suitable precursor could establish the desired stereochemistry at the α-carbon. organic-chemistry.org

These stereochemically defined analogues are invaluable for probing the interactions of the molecule in a chiral biological environment.

Chiral Analogue (Racemic)Synthetic StrategyPurpose
2-Chloro-2-ethyl-2-propylpentanoic acidSequential malonic ester synthesis (ethyl bromide, then propyl bromide) followed by chlorination.Study effect of asymmetric alkyl substitution.
2-Chloro-2-methyl-2-propylpentanoic acidSequential malonic ester synthesis (methyl iodide, then propyl bromide) followed by chlorination.Evaluate role of minimal steric bulk (methyl group).
2-Benzyl-2-chloro-2-propylpentanoic acidSequential malonic ester synthesis (benzyl bromide, then propyl bromide) followed by chlorination.Introduce aromatic and steric features.

Potential Applications of 2 Chloro 2 Propylpentanoic Acid in Chemical Synthesis and Materials Science

Role of 2-Chloro-2-propylpentanoic Acid as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the α-carbon, substituted with a chlorine atom and a propyl group, makes this compound a potential chiral building block in asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals, agrochemicals, and fragrances, where often only one enantiomer exhibits the desired biological activity.

The synthetic utility of chiral α-halo acids is well-recognized. For instance, they can serve as precursors to a variety of other chiral molecules through nucleophilic substitution of the chlorine atom. This allows for the introduction of diverse functional groups with retention or inversion of stereochemistry, depending on the reaction mechanism and the nucleophile used.

Table 1: Potential Transformations of this compound in Asymmetric Synthesis

Reactant/ReagentPotential ProductTransformationSignificance
Azide (N₃⁻) followed by reductionChiral α-amino acidIntroduction of an amino groupSynthesis of non-natural amino acids for peptide and drug development.
Hydroxide (B78521) (OH⁻)Chiral α-hydroxy acidFormation of a hydroxyl groupPrecursor for various biologically active compounds and polyesters.
Thiolate (RS⁻)Chiral α-thio acid derivativeIntroduction of a sulfur-containing moietyAccess to compounds with potential applications in materials and medicinal chemistry.
Organometallic reagents (e.g., Grignard, organocuprates)Chiral α-alkylated or α-arylated carboxylic acidCarbon-carbon bond formationConstruction of more complex carbon skeletons with controlled stereochemistry.

The successful application of this compound as a chiral synthon would depend on the ability to produce it in an enantiomerically pure form, likely through asymmetric synthesis or chiral resolution of a racemic mixture.

Application of Derivatives of this compound in Ligand Design and Catalyst Development

The carboxylic acid and the chlorine atom in this compound provide two reactive handles for the synthesis of novel ligands for catalysis. Chiral ligands are essential components of asymmetric catalysts, which are used to produce enantiomerically pure compounds on an industrial scale.

By modifying the carboxylic acid group (e.g., conversion to an amide or ester) and substituting the chlorine atom, a wide array of bidentate or even multidentate ligands could be designed. The propyl groups at the stereocenter could provide a specific steric environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Table 2: Hypothetical Ligand Architectures Derived from this compound

Ligand TypeSynthetic ApproachPotential Metal CoordinationPotential Catalytic Application
Amino-acid type ligands Substitution of chlorine with an amine-containing group.Coordination through the nitrogen and the carboxylate oxygen.Asymmetric hydrogenation, transfer hydrogenation.
Phosphine-carboxylate ligands Substitution of chlorine with a phosphine (B1218219) group.Coordination through the phosphorus and the carboxylate oxygen.Asymmetric cross-coupling reactions.
Bis(oxazoline) type ligands Conversion of the carboxylic acid to an oxazoline (B21484) ring and substitution of the chlorine with another coordinating group.Bidentate coordination through nitrogen atoms.Asymmetric cyclopropanation, Diels-Alder reactions.

The development of catalysts based on derivatives of this compound would require extensive synthetic efforts and catalytic screening to identify effective ligand-metal combinations for specific transformations.

Potential of this compound in Polymer Chemistry and Advanced Materials as a Monomer or Precursor

The bifunctional nature of this compound also suggests its potential as a monomer or a precursor for the synthesis of functional polymers and advanced materials. The carboxylic acid group can participate in polymerization reactions such as polyesterification, while the chlorine atom offers a site for post-polymerization modification.

For instance, condensation polymerization of a hydroxy-derivative of this compound (obtained by substituting the chlorine with a hydroxyl group) could lead to the formation of chiral polyesters. These materials could exhibit interesting properties such as biodegradability and specific recognition capabilities.

Furthermore, the chlorine atom could be utilized in atom transfer radical polymerization (ATRP) as an initiating site, allowing for the growth of well-defined polymer chains from the molecule. If used as a comonomer, it could introduce reactive sites along a polymer backbone, enabling subsequent functionalization to tailor the material's properties.

Table 3: Potential Polymer Architectures Involving this compound

Polymer TypeRole of this compoundPotential Properties and Applications
Functional Polyesters As a comonomer after conversion to a diol or diacid.Biodegradable materials, chiral stationary phases for chromatography.
Polymers with Pendant Reactive Groups As a comonomer, with the chlorine atom available for post-polymerization modification.Materials for bioconjugation, stimuli-responsive polymers.
Graft Copolymers As an initiator for ATRP after esterification.Compatibilizers for polymer blends, advanced coatings.

The exploration of this compound in polymer chemistry could open up new avenues for the design of advanced materials with tailored functionalities and stereochemical control. However, detailed experimental studies are necessary to validate these theoretical applications.

Future Research Directions and Emerging Methodologies for 2 Chloro 2 Propylpentanoic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a primary focus of modern chemistry. Future research into the synthesis of 2-Chloro-2-propylpentanoic acid should prioritize novel pathways that align with the principles of green chemistry. nih.govyoutube.comwjarr.comjddhs.comresearchgate.net

Photochemical Methods: A promising and sustainable approach involves photoinduced decarboxylative chlorination. nih.govresearchgate.net This method utilizes light to promote the reaction, often under mild conditions, and can be mediated by metal-free photoredox systems. nih.gov The use of readily available carboxylic acid precursors and a halogen atom transfer mechanism presents a high atom economy and a lower environmental factor. nih.gov

Catalytic Approaches: Brønsted acid-catalyzed chlorination of carboxylic acids using reagents like thionyl chloride offers an efficient and cost-effective alternative to traditional methods. tandfonline.com Research could focus on optimizing catalysts to improve yields and reaction times for the specific synthesis of this compound.

Biocatalysis: The use of halogenating enzymes, such as haloperoxidases, presents a highly selective and environmentally friendly route. mdpi.comnih.govnih.govresearchgate.net These enzymes can catalyze halogenation reactions in aqueous solutions under mild conditions. mdpi.com Future work could involve screening for or engineering enzymes with specific activity towards 2-propylpentanoic acid.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Photochemical Decarboxylative Chlorination Sustainable, high atom economy, mild reaction conditions. nih.gov Requires specialized photochemical equipment, potential for side reactions.
Brønsted Acid-Catalyzed Chlorination Cost-effective, efficient, short reaction times. tandfonline.com May use hazardous reagents like thionyl chloride, requires careful control of reaction conditions.
Enzymatic Halogenation High selectivity, environmentally benign, mild conditions. mdpi.comnih.govnih.govresearchgate.net Enzyme stability and availability, lower substrate loading. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Samples

To understand the behavior and potential fate of this compound in biological or environmental systems, the development of sensitive and selective analytical methods for its trace analysis is crucial.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of carboxylic acids in complex matrices. researchgate.netmdpi.comnih.govresearchgate.netnih.gov Future research should focus on optimizing LC-MS methods, including the choice of stationary phase and mobile phase, for the effective separation of this compound from other components in a sample. Tandem mass spectrometry (MS/MS) can provide high sensitivity and specificity for quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool, particularly for volatile compounds. nih.gov For non-volatile carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance. nih.govamericanpharmaceuticalreview.com The development of efficient and robust derivatization methods will be a key area of investigation.

Sample Preparation: Effective sample pretreatment is critical for accurate trace analysis. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be optimized to isolate and concentrate this compound from complex samples, thereby enhancing detection limits.

Table 2: Advanced Analytical Techniques for this compound

Analytical Technique Key Considerations for this compound
LC-MS/MS Optimization of chromatographic separation, selection of appropriate ionization mode (e.g., electrospray ionization), and development of multiple reaction monitoring (MRM) methods for quantification. researchgate.net
GC-MS Development of a suitable derivatization method to increase volatility, optimization of GC column and temperature program for separation. nih.govamericanpharmaceuticalreview.com
Sample Preparation Selection of appropriate SPE sorbents or LLE solvents for efficient extraction and cleanup from the sample matrix.

Integration of Machine Learning and Artificial Intelligence in Synthesis Prediction and Mechanistic Understanding

Synthesis Prediction: AI models can be trained on large datasets of chemical reactions to predict the products and optimal conditions for new reactions. stanford.eduacs.orgresearchgate.net For this compound, ML algorithms could be employed to predict the most effective catalysts, solvents, and reagents for its synthesis, thereby reducing the need for extensive experimental screening. acs.orgresearchgate.net

Mechanistic Understanding: AI can assist in elucidating complex reaction mechanisms. ijsea.comacs.org By analyzing computational and experimental data, ML models can identify key intermediates and transition states, providing a deeper understanding of the chlorination process at the molecular level. For instance, AI could help to understand the site selectivity in halogenation reactions. youtube.com

Property Prediction: Machine learning models can also be developed to predict the physicochemical and biological properties of this compound, guiding further experimental investigation into its potential applications. nih.govnih.gov

Investigation of its Role in Undiscovered Biological Pathways in Model Systems and its Interaction with Novel Biocatalysts

The biological activity of halogenated organic compounds is an area of significant interest. Future research should explore the potential biological roles of this compound and its interactions with biological systems.

Biological Activity Screening: Initial studies could involve screening this compound for various biological activities, such as antimicrobial or enzymatic inhibitory effects. The presence of the chlorine atom may confer unique biological properties compared to its non-halogenated parent compound, 2-propylpentanoic acid (valproic acid).

Interaction with Dehalogenases: Investigating the interaction of this compound with dehalogenase enzymes is a crucial research direction. bohrium.comnih.govnih.govresearchgate.net These enzymes are known to cleave carbon-halogen bonds and play a role in the biodegradation of halogenated compounds. nih.gov Understanding if this compound can act as a substrate or inhibitor for dehalogenases could provide insights into its environmental fate and potential for bioremediation.

Biocatalytic Applications: Exploring the use of this compound as a substrate for novel biocatalysts could lead to the synthesis of new, valuable chiral compounds. nih.govrsc.orgtudelft.nl For example, enantioselective dehalogenation could produce optically pure 2-hydroxy-2-propylpentanoic acid, a potentially useful building block in organic synthesis.

Q & A

Q. What are the key identifiers and structural properties of 2-Chloro-2-propylpentanoic acid?

Methodological Answer:

  • Molecular Formula : C₈H₁₅ClO₂ (confirmed via high-resolution mass spectrometry) .
  • CAS Registry Number : 143100-15-6 (critical for database searches and regulatory compliance) .
  • Structural Features : A branched-chain carboxylic acid with a chlorine substituent at the 2-position. Its stereochemical configuration (if applicable) should be verified using chiral chromatography or X-ray crystallography.
  • Table of Basic Properties :
PropertyValueReference
Molecular Weight178.66 g/mol
CAS Number143100-15-6
Boiling Point~196°C (estimated from analogs)

Q. What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the chlorine position and branching. The carbonyl (C=O) proton is typically absent, but the α-proton (adjacent to Cl) shows deshielding (~2.5–3.5 ppm in ¹H NMR). Compare with published spectra of structural analogs .
  • IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹). Chlorine’s inductive effect may shift these peaks slightly .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Look for characteristic loss of HCl (m/z 178.66 → 142.66) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • Respiratory Protection : If aerosolization occurs, use an N100/P3 respirator. Ensure proper ventilation during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water sources to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

Methodological Answer:

  • Reproducibility Checks : Repeat experiments under controlled conditions (e.g., pH, temperature) using standardized buffers. Document solvent purity (HPLC-grade) .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results with literature values, noting discrepancies in storage conditions .
  • Cross-Validation : Use multiple techniques (e.g., Karl Fischer titration for water content, DSC for thermal stability) to reconcile solubility and decomposition data .

Q. What strategies optimize its use in synthesizing bioactive analogs?

Methodological Answer:

  • Derivatization : React the carboxylic acid group with amines (e.g., EDC/NHS coupling) to generate amides. Chlorine’s steric bulk may influence regioselectivity—screen catalysts (e.g., DMAP) .
  • Biological Activity Screening : Incorporate the compound into peptide backbones (e.g., cyclopropane amino acid analogs) to study conformational effects on receptor binding. Use SPR or fluorescence assays to quantify interactions .
  • Computational Modeling : Perform DFT calculations to predict electronic effects of the chlorine substituent on reactivity. Validate with kinetic studies .

Q. How to address inconsistencies in reported reaction yields during synthesis?

Methodological Answer:

  • Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., THF vs. DCM), and reaction time. Monitor intermediates via TLC or inline IR .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., dechlorinated derivatives). Adjust stoichiometry of reducing agents if over-reduction occurs .
  • Collaborative Validation : Share protocols with independent labs to confirm reproducibility. Publish detailed supplementary materials, including raw spectral data .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory results in toxicity studies?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate LD₅₀ values across cell lines (e.g., HepG2 vs. HEK293) using MTT assays. Control for batch-to-batch variability in compound purity .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., Cochrane Review) to identify confounding variables (e.g., solvent choice) .
  • Mechanistic Studies : Use transcriptomics or proteomics to clarify toxicity pathways. Compare with structurally similar chlorinated carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.